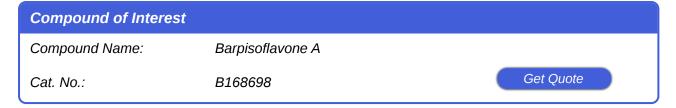


Independent Verification of the NMR Spectrum of Barpisoflavone A: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and independent verification of the reported Nuclear Magnetic Resonance (NMR) spectrum of **Barpisoflavone A**, a naturally occurring isoflavone. The objective is to offer researchers a reliable reference for the spectral data of this compound, crucial for its identification, characterization, and potential application in drug discovery and development.

Introduction to Barpisoflavone A

Barpisoflavone A, chemically known as 2',4',7-Trihydroxy-5-methoxyisoflavone, is an isoflavonoid that has been isolated from plant species such as Lupinus luteus (yellow lupin) and Phaseolus coccineus (runner bean). Like other isoflavones, it is of interest to the scientific community for its potential biological activities. Accurate and verified spectroscopic data are fundamental for any further investigation into its properties and applications.

Reported NMR Spectral Data

The primary source for the ¹H and ¹³C NMR data of **Barpisoflavone A** is the 1986 publication by Hashidoko, Tahara, and Mizutani in Agricultural and Biological Chemistry. This study first reported the isolation and structure elucidation of **Barpisoflavone A** from the roots of Lupinus luteus L. cv. Barpine. To date, a comprehensive search of scientific literature has not revealed an independent experimental verification of the complete ¹H and ¹³C NMR spectrum of





Barpisoflavone A. Therefore, this guide presents the originally reported data and highlights the need for further independent analysis.

Table 1: Reported ¹H NMR Spectral Data of

Barpisoflavone A

Atom No.	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-2	7.89	S	
H-6	6.42	d	2.0
H-8	6.31	d	2.0
H-3'	6.48	d	2.5
H-5'	6.43	dd	8.5, 2.5
H-6'	7.04	d	8.5
5-OCH₃	3.84	S	
2'-OH	9.74	S	_
4'-OH	9.61	S	_
7-OH	10.86	S	

Source: Hashidoko, Y., Tahara, S., & Mizutani, J. (1986). New 5-O-Methylisoflavones in the Roots of Yellow Lupin (Lupinus luteus L. cv. Barpine). Agricultural and Biological Chemistry, 50(7), 1797-1807.

Table 2: Reported ¹³C NMR Spectral Data of Barpisoflavone A



Atom No.	Chemical Shift (δ) in ppm
C-2	154.2
C-3	122.9
C-4	181.1
C-4a	106.1
C-5	162.2
C-6	96.0
C-7	164.5
C-8	93.0
C-8a	158.2
C-1'	112.9
C-2'	157.9
C-3'	103.8
C-4'	159.8
C-5'	107.9
C-6'	131.5
5-OCH₃	55.9

Source: Hashidoko, Y., Tahara, S., & Mizutani, J. (1986). New 5-O-Methylisoflavones in the Roots of Yellow Lupin (Lupinus luteus L. cv. Barpine). Agricultural and Biological Chemistry, 50(7), 1797-1807.

Experimental Protocols

The experimental conditions under which the NMR spectra were originally recorded are crucial for replication and verification. The following details are extracted from the 1986 publication by Hashidoko et al.







Instrumentation: JEOL FX-100 spectrometer.

Solvent: Acetone-d₆.

Reference: Tetramethylsilane (TMS) as the internal standard.

Temperature: Not specified.

Data Acquisition:

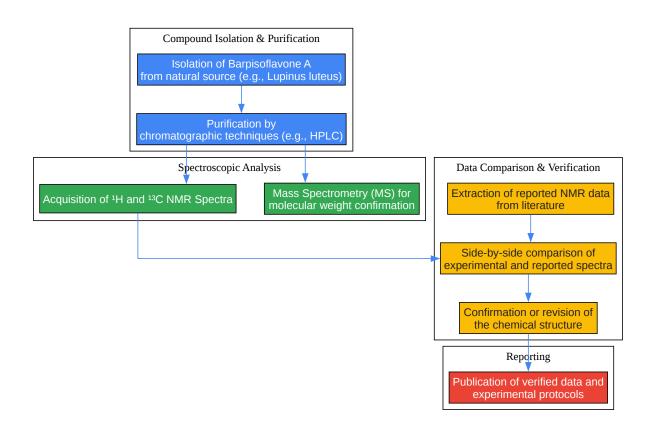
¹H NMR spectra were recorded at 100 MHz.

¹³C NMR spectra were recorded at 25.05 MHz.

Workflow for Spectral Verification

The process of independently verifying the NMR spectrum of a natural product like **Barpisoflavone A** follows a logical workflow. This can be visualized as a flowchart, outlining the necessary steps from isolation to data comparison.





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Caption: Workflow for the independent verification of the NMR spectrum of a natural product.

Conclusion and Call for Independent Verification

The NMR data for **Barpisoflavone A**, as reported in the initial 1986 study, provides a foundational reference for this isoflavone. However, the principles of robust scientific practice







call for independent verification of such crucial analytical data. To date, no such independent report for **Barpisoflavone A** has been found in the peer-reviewed literature.

Researchers working on the isolation of compounds from Lupinus or Phaseolus species, or those undertaking the synthesis of isoflavonoids, are encouraged to acquire and publish the ¹H and ¹³C NMR spectra of **Barpisoflavone A**. Such an independent verification would solidify our understanding of this molecule's chemical properties and provide a more robust basis for future research and development efforts. This guide will be updated as new, independently verified data becomes available.

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